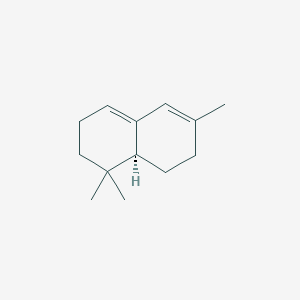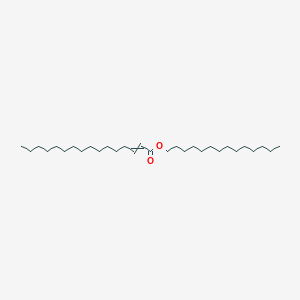![molecular formula C21H16N2O15S4 B14464506 8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid CAS No. 72371-31-4](/img/structure/B14464506.png)
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydroxyl and sulfonic acid groups, which contribute to its reactivity and solubility in water. It is often used in various scientific research applications due to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid typically involves multiple steps, starting from simpler aromatic compounds. The process generally includes:
Nitration and Reduction: Initial nitration of naphthalene derivatives followed by reduction to form amino groups.
Sulfonation: Introduction of sulfonic acid groups through sulfonation reactions.
Hydroxylation: Addition of hydroxyl groups via hydroxylation reactions.
Coupling Reactions: Formation of the final compound through coupling reactions involving carbamoylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation, nitric acid for nitration, and various catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as quinones from oxidation and amines from reduction.
科学的研究の応用
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups enable it to form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall biochemical processes within cells.
類似化合物との比較
Similar Compounds
- 8-Hydroxyquinoline-5-sulfonic acid
- 4-Hydroxy-5-({4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-1,3,5-triazin-2-yl}amino)naphthalene-2,7-disulfonic acid
Uniqueness
Compared to similar compounds, 8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.
特性
CAS番号 |
72371-31-4 |
|---|---|
分子式 |
C21H16N2O15S4 |
分子量 |
664.6 g/mol |
IUPAC名 |
8-hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C21H16N2O15S4/c24-13-1-3-15(39(27,28)29)11-5-9(7-17(19(11)13)41(33,34)35)22-21(26)23-10-6-12-16(40(30,31)32)4-2-14(25)20(12)18(8-10)42(36,37)38/h1-8,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)(H,33,34,35)(H,36,37,38) |
InChIキー |
QOJLERCNHYUTPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)O)NC(=O)NC3=CC4=C(C=CC(=C4C(=C3)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
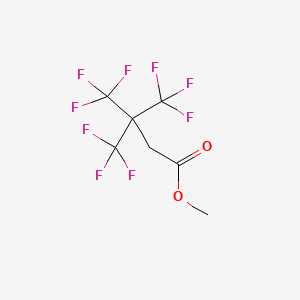
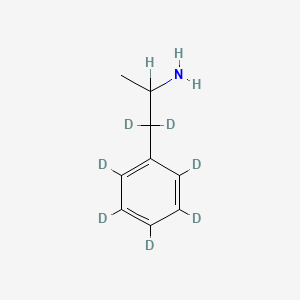

![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)


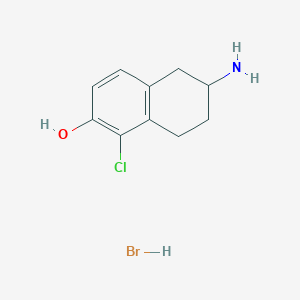
![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
